molecular formula C16H30O4Si3 B079897 Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 10586-16-0

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester

Cat. No. B079897
CAS RN: 10586-16-0
M. Wt: 370.66 g/mol
InChI Key: VOVIHULKTZBZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester, also known as TMS-BOA, is a chemical compound commonly used in scientific research. It is a derivative of benzoic acid and is often used as a protecting group for carboxylic acids. TMS-BOA is a colorless liquid that is soluble in organic solvents such as ether and dichloromethane. In

Mechanism Of Action

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester acts as a protecting group for carboxylic acids by forming a stable ester. This ester is resistant to hydrolysis and other chemical reactions, allowing the carboxylic acid to be selectively deprotected under specific conditions. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is also used as a reagent in organic synthesis reactions by reacting with other compounds to form new products.

Biochemical And Physiological Effects

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a toxic and flammable substance.

Advantages And Limitations For Lab Experiments

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also relatively inexpensive and readily available. However, Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has some limitations. It is a toxic and flammable substance that should be handled with care. It also has a strong odor that can be unpleasant.

Future Directions

There are several future directions for the use of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester could also be used in the development of new materials and polymers. Additionally, Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester could be used in the synthesis of new biomolecules and peptides for use in medical research. Further research is needed to explore these potential applications of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester.
Conclusion:
In conclusion, Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is a useful compound in scientific research. It is widely used as a protecting group for carboxylic acids and as a reagent in organic synthesis reactions. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester has several advantages for lab experiments, but also has some limitations due to its toxicity and strong odor. There are several potential future directions for the use of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester in scientific research, including the development of new pharmaceuticals, agrochemicals, materials, and biomolecules.

Synthesis Methods

The synthesis of Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting product is then treated with a mixture of trimethylsilyl chloride and pyridine to form Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester. The overall yield of this synthesis method is around 70%.

Scientific Research Applications

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is widely used in scientific research as a protecting group for carboxylic acids. It is also used as a reagent in organic synthesis reactions. Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester is particularly useful in the synthesis of peptides and other biomolecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

10586-16-0

Product Name

Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester

Molecular Formula

C16H30O4Si3

Molecular Weight

370.66 g/mol

IUPAC Name

trimethylsilyl 2,4-bis(trimethylsilyloxy)benzoate

InChI

InChI=1S/C16H30O4Si3/c1-21(2,3)18-13-10-11-14(16(17)20-23(7,8)9)15(12-13)19-22(4,5)6/h10-12H,1-9H3

InChI Key

VOVIHULKTZBZND-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C

synonyms

2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester

Origin of Product

United States

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